An In-depth Technical Guide on (5-Bromo-2-chloropyridin-4-YL)methanol: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide on (5-Bromo-2-chloropyridin-4-YL)methanol: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(5-Bromo-2-chloropyridin-4-YL)methanol (CAS Number: 1211531-97-3) is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structural features, including the presence of bromine and chlorine atoms at key positions, make it a valuable precursor for the development of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, general synthetic applications, and the broader context of its utility in drug discovery.
Physicochemical Properties
(5-Bromo-2-chloropyridin-4-YL)methanol is a solid compound with the following key properties:
| Property | Value | Reference |
| CAS Number | 1211531-97-3 | [1] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [1][2] |
| Melting Point | 151 - 154 °C | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [3] |
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling (5-Bromo-2-chloropyridin-4-YL)methanol.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Role in Drug Discovery: A Versatile Synthetic Intermediate
Substituted pyridines are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs.[4][5][6][7][8] The strategic placement of different functional groups on the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.[4] (5-Bromo-2-chloropyridin-4-YL)methanol, with its bromine and chlorine substituents, offers multiple reactive sites for elaboration, making it a valuable building block for creating diverse libraries of compounds for high-throughput screening.
The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The chlorine atom can also be displaced by nucleophiles, providing another avenue for structural diversification. The primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or can be used to form ethers and esters, further expanding the synthetic possibilities.
General Experimental Protocols for the Utilization of Substituted Pyridines
Suzuki Cross-Coupling Reaction
This reaction is a powerful method for forming carbon-carbon bonds. In the context of (5-Bromo-2-chloropyridin-4-YL)methanol, the bromine atom can be coupled with a boronic acid or ester.
Materials:
-
(5-Bromo-2-chloropyridin-4-YL)methanol
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, dissolve (5-Bromo-2-chloropyridin-4-YL)methanol (1 equivalent) and the aryl/heteroaryl boronic acid (1.1-1.5 equivalents) in the solvent system.
-
Add the base (2-3 equivalents) to the mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of various amine groups.
Materials:
-
(5-Bromo-2-chloropyridin-4-YL)methanol
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry reaction flask, add the palladium catalyst and the ligand.
-
Add the solvent and stir for a few minutes to form the active catalyst complex.
-
Add (5-Bromo-2-chloropyridin-4-YL)methanol (1 equivalent), the amine (1.1-1.5 equivalents), and the base (1.5-2 equivalents).
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, and then wash the combined organic layers with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.
Application in Kinase Inhibitor Synthesis
A significant application of substituted pyridines is in the development of kinase inhibitors.[9][10][11][12][13] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[11][12] The pyridine scaffold can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.[10]
The general structure of many kinase inhibitors consists of a heterocyclic core (like pyridine) that binds to the hinge region of the kinase, and various substituents that occupy adjacent hydrophobic pockets to enhance potency and selectivity. (5-Bromo-2-chloropyridin-4-YL)methanol provides a valuable starting point for the synthesis of such inhibitors.
Visualizations
The following diagrams illustrate the general principles of kinase inhibitor synthesis and their mechanism of action.
Caption: A generalized synthetic workflow for developing kinase inhibitors.
References
- 1. aobchem.com [aobchem.com]
- 2. (5-bromo-2-chloropyridin-4-yl)methanol | 1211531-97-3 [amp.chemicalbook.com]
- 3. (5-Bromo-2-chloropyridin-4-yl)methanol - CAS:1211531-97-3 - 阿镁生物 [amaybio.com]
- 4. benchchem.com [benchchem.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. benchchem.com [benchchem.com]
